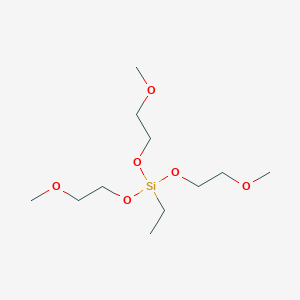
Didrovaltrate
Overview
Description
Didrovaltrate is a compound that can be isolated from the roots of Valeriana wallichii D.C . It is known to be an antitumor agent with cytotoxicity . The molecular formula of Didrovaltrate is C22H32O8 and its CAS number is 18296-45-2 .
Molecular Structure Analysis
The molecular structure of Didrovaltrate is represented by the formula C22H32O8 . The molecular weight is 424.48 . The IUPAC Standard InChI is InChI=1S/C22H32O8/c1-12(2)6-18(24)26-9-15-10-27-21(30-19(25)7-13(3)4)20-16(15)8-17(29-14(5)23)22(20)11-28-22/h10,12-13,16-17,20-21H,6-9,11H2,1-5H3 .
Physical And Chemical Properties Analysis
Didrovaltrate has a molecular weight of 424.48 . Its physical and chemical properties include a density of 1.2±0.1 g/cm3, a boiling point of 507.5±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C .
Scientific Research Applications
Traditional Chinese Medicine
Didrovaltrate is found in Valeriana plants, which are used in traditional Chinese medicine . These plants have been used for calming fright, tranquilizing the mind, promoting Qi and blood, activating blood circulation and regulating menstruation, dispelling wind and eliminating dampness, regulating Qi-flowing to relieve pain, promoting digestion and checking diarrhea, and treating diseases of the nervous, cardiovascular, and digestive systems .
Sedative and Hypnotic Effects
Valeriana species, which contain Didrovaltrate, have been found to have sedative and hypnotic effects . This makes them potentially useful in the treatment of insomnia and other sleep disorders.
Antispasmodic and Analgesic Effects
Didrovaltrate has been found to have antispasmodic and analgesic effects . This means it could potentially be used to treat conditions involving muscle spasms and pain.
Antidepressant and Anxiolytic Effects
Research has shown that Valeriana species have antidepressant and anxiolytic effects . This suggests that Didrovaltrate could potentially be used in the treatment of depression and anxiety disorders.
Anticonvulsant and Antiepileptic Effects
Didrovaltrate has been found to have anticonvulsant and antiepileptic effects . This suggests potential applications in the treatment of epilepsy and other seizure disorders.
Neuroprotective Effects
Didrovaltrate has been found to have neuroprotective effects . This means it could potentially be used to protect neurons from damage or degeneration, which could have implications for the treatment of neurodegenerative disorders.
Anti-Inflammatory Effects
Didrovaltrate has been found to have anti-inflammatory effects . This suggests it could potentially be used in the treatment of inflammatory conditions.
Cytotoxic Effects
Didrovaltrate has been found to have cytotoxic effects against human cancer cell lines . This suggests it could potentially be used in the treatment of cancer.
Mechanism of Action
Target of Action
Didrovaltrate, also known as Didrovaltratum, primarily targets GABA aminotransferase (GABA-AT) . GABA-AT is an enzyme that degrades γ-aminobutyric acid (GABA) in the central nervous system (CNS) . GABA is the most widely distributed inhibitory neurotransmitter in the CNS .
Mode of Action
Didrovaltrate exhibits inhibitory activity against GABA-AT . This inhibition prevents the degradation of GABA in the CNS, thereby modulating GABA levels . Although the inhibitory activity of Didrovaltrate is less potent compared to other known GABA-AT inhibitors such as vigabatrin, it may have additive effects when used in combination with other compounds .
Biochemical Pathways
The primary biochemical pathway affected by Didrovaltrate is the GABAergic pathway . By inhibiting GABA-AT, Didrovaltrate prevents the breakdown of GABA, leading to increased GABA levels in the CNS . This can have downstream effects on various neurological disorders associated with low levels of GABA, such as epilepsy, Huntington’s disease, Parkinson’s disease, Alzheimer’s disease, and dyskinesia .
Result of Action
Didrovaltrate has been identified as an antitumor agent with cytotoxicity . It has also been found to have an effect on I-calcium current in rabbit ventricular myocytes . The increase in GABA levels resulting from the inhibition of GABA-AT by Didrovaltrate can lead to enhanced inhibitory neurotransmission in the CNS . This can potentially alleviate symptoms of various neurological disorders .
properties
IUPAC Name |
[(1S,4aS,6S,7R,7aS)-6-acetyloxy-1-(3-methylbutanoyloxy)spiro[4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O8/c1-12(2)6-18(24)26-9-15-10-27-21(30-19(25)7-13(3)4)20-16(15)8-17(29-14(5)23)22(20)11-28-22/h10,12-13,16-17,20-21H,6-9,11H2,1-5H3/t16-,17+,20-,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHROXLDZHUIGO-PNBTUHDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1=COC(C2C1CC(C23CO3)OC(=O)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)OCC1=CO[C@H]([C@H]2[C@@H]1C[C@@H]([C@]23CO3)OC(=O)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171363 | |
| Record name | Didrovaltrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Didrovaltrate | |
CAS RN |
18296-45-2 | |
| Record name | Didrovaltrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18296-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Didrovaltrate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018296452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Didrovaltrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Didrovaltrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Didrovaltrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.326 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIDROVALTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEN63D125F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B96231.png)
![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)

